molecular formula C10H14N2O5 B2549185 (6-Ethoxypyridin-3-yl)methanamine oxalate CAS No. 2034469-03-7

(6-Ethoxypyridin-3-yl)methanamine oxalate

Cat. No.: B2549185
CAS No.: 2034469-03-7
M. Wt: 242.231
InChI Key: YVKQKKQYFOWUHX-UHFFFAOYSA-N
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Description

(6-Ethoxypyridin-3-yl)methanamine oxalate is a pyridine derivative characterized by an ethoxy group at the 6-position of the pyridine ring and a methanamine moiety at the 3-position, forming an oxalate salt. The oxalate counterion enhances solubility and stability compared to the free base form.

The molecular formula of the free base, (6-ethoxypyridin-3-yl)methanamine, is tentatively inferred as C₈H₁₂N₂O (based on substituent analysis), with the oxalate salt likely adopting C₁₀H₁₄N₂O₅ (free base + C₂H₂O₄). A discrepancy arises in , which lists the formula as C₈H₁₀ClF₂NO (CAS 914086-52-5), possibly due to an error in substituent notation or data entry .

Properties

IUPAC Name

(6-ethoxypyridin-3-yl)methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.C2H2O4/c1-2-11-8-4-3-7(5-9)6-10-8;3-1(4)2(5)6/h3-4,6H,2,5,9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKQKKQYFOWUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (6-Ethoxypyridin-3-yl)methanamine oxalate typically involves multiple steps. One common synthetic route includes the following steps:

    Amination: The addition of a methanamine group to the ethoxypyridine.

    Oxalation: The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.

Industrial production methods often employ similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

(6-Ethoxypyridin-3-yl)methanamine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

(6-Ethoxypyridin-3-yl)methanamine oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (6-Ethoxypyridin-3-yl)methanamine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between (6-ethoxypyridin-3-yl)methanamine oxalate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Pyridine 6-position Key Features CAS Number
This compound C₁₀H₁₄N₂O₅* 242.23 Ethoxy (-OCH₂CH₃) Oxalate salt; enhanced solubility Not provided
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine C₉H₁₄N₂O₂ 182.22 2-Methoxyethoxy (-OCH₂CH₂OCH₃) Longer ether chain; higher H-bond acceptors (4) 1016724-24-5
[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine C₁₀H₁₄N₂O 178.23 Cyclopropylmethoxy (-OCH₂C₃H₅) Bulky substituent; lipophilic 20049-03-0
(6-Chloropyridin-2-yl)methanamine C₆H₇ClN₂ 142.59 Chloro (-Cl) Electron-withdrawing group; potential reactivity 39745-40-9
[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine C₉H₁₁N₅O₂ 245.22 Ethoxy + oxadiazole ring Heterocyclic modification; possible metabolic stability 1949815-94-4

*Inferred formula; free base assumed as C₈H₁₂N₂O.

Key Comparative Insights

Substituent Effects on Physicochemical Properties
  • Ethoxy vs. 2-Methoxyethoxy : The latter introduces an additional ether oxygen, increasing polarity and H-bond acceptor count (4 vs. 3 in ethoxy), which may improve aqueous solubility but reduce membrane permeability .
  • Chloro Substituent : The electron-withdrawing Cl atom in (6-chloropyridin-2-yl)methanamine could alter electronic distribution on the pyridine ring, affecting binding affinity in receptor interactions .
Functional Group Modifications
  • Oxalate Salt vs. Free Base : The oxalate salt of (6-ethoxypyridin-3-yl)methanamine likely offers superior crystallinity and solubility in polar solvents compared to neutral analogs, a common strategy in drug formulation to improve bioavailability.
  • Oxadiazole Ring Integration : The oxadiazole-containing analog (CAS 1949815-94-4) introduces a rigid heterocycle, which may confer metabolic stability and modulate target engagement, as seen in other drug candidates .

Biological Activity

Overview

(6-Ethoxypyridin-3-yl)methanamine oxalate, with the molecular formula C8_8H12_{12}N2_2O·C2_2H2_2O4_4, is a pyridine derivative that has garnered attention for its potential biological activities. This compound features an ethoxy group and a methanamine moiety, contributing to its versatility in various chemical and biological applications. Its unique structure positions it as a candidate for further investigation in medicinal chemistry, particularly for its antimicrobial and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, potentially leading to therapeutic effects. For instance, in antimicrobial studies, the compound may inhibit bacterial enzymes, resulting in cell death . The ethoxy group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which could be beneficial in treating various inflammatory conditions.
  • Cellular Toxicity : While exploring its biological effects, it is crucial to note that high concentrations of oxalate can induce toxicity in renal cells, leading to increased free radical production and cellular damage .

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro assays have demonstrated that this compound inhibits the growth of specific bacterial strains. These findings suggest its potential use as a lead compound in antibiotic development.
  • Oxalate Toxicity Investigation : Research on oxalate's effects on LLC-PK1 renal cells revealed that elevated concentrations lead to morphological changes and increased membrane permeability. This study highlights the dual nature of oxalates, where beneficial compounds can also exhibit toxicity under certain conditions .
  • Inflammatory Response Modulation : Studies have indicated that this compound may modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammation.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with other similar compounds:

Compound NameStructural FeaturesNotable Biological Activities
(6-Methoxypyridin-3-yl)methanamineMethoxy group instead of ethoxyAntimicrobial properties
(6-Chloropyridin-3-yl)methanamineChlorine atom substitutionPotential anti-cancer activity
(6-Hydroxypyridin-3-yl)methanamineHydroxyl group substitutionAnti-inflammatory properties

The comparison illustrates that while these compounds share similar frameworks, variations in substituents significantly influence their biological activities.

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